5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a carbazole moiety linked to a triazole ring
Mechanism of Action
Target of Action
MLS000561629, also known as Oprea1_220533, Oprea1_047724, HMS2573O16, or 5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol, is a small molecule that primarily targets the estrogen receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
MLS000561629 acts as a complete ER antagonist (CERAN) and selective ER degrader (SERD) . It binds to the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .
Biochemical Pathways
The compound’s action affects the estrogen signaling pathway . By blocking ER-driven transcriptional activity, it disrupts the normal function of estrogen-responsive genes, which can lead to changes in cell growth and differentiation .
Result of Action
The molecular and cellular effects of MLS000561629’s action include the inhibition of ER-driven transcriptional activity, which can lead to the suppression of cell growth and proliferation . This makes it a potential therapeutic agent for conditions like ER-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Ethyl Linker: The carbazole is then functionalized with an ethyl group through alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed via cyclization reactions involving hydrazine derivatives and appropriate alkynes.
Thiol Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the carbazole moiety.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups to the ethyl or methyl positions.
Scientific Research Applications
5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photonics: Its photochemical stability and high thermal properties are beneficial for photonic applications.
Medicinal Chemistry: The triazole ring is a common motif in medicinal chemistry, and this compound could be explored for its potential biological activities.
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole-based compound used in organic electronics.
9H-Carbazole-9-ethanol: A simpler carbazole derivative with applications in material science.
2-(9H-Carbazol-9-yl)ethyl methacrylate: Similar in structure but with a methacrylate group, used in polymer chemistry.
Uniqueness
5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the carbazole and triazole moieties, along with the thiol group. This unique structure imparts specific electronic, optical, and chemical properties that are advantageous for various applications.
Properties
IUPAC Name |
3-(2-carbazol-9-ylethyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-14(2)13-24-19(21-22-20(24)25)11-12-23-17-9-5-3-7-15(17)16-8-4-6-10-18(16)23/h3-10H,1,11-13H2,2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDDHWCZOMHEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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